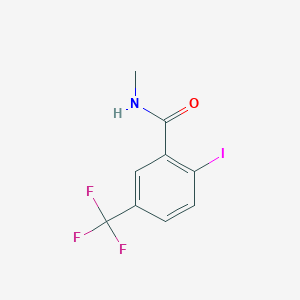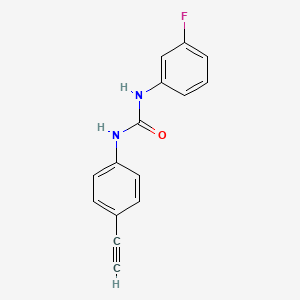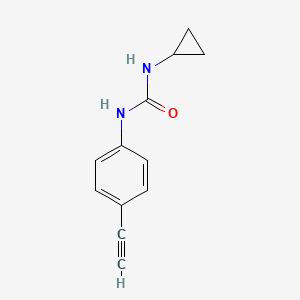
1-Allyl-4-ethoxy-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-ethoxy-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-Allyl-4-ethoxy-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of allyl hydrazine with ethyl acetoacetate in the presence of a base can yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using catalysts or employing one-pot multicomponent processes .
Chemical Reactions Analysis
1-Allyl-4-ethoxy-1H-pyrazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Allyl-4-ethoxy-1H-pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Allyl-4-ethoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-Allyl-4-ethoxy-1H-pyrazole can be compared with other similar pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazole: Known for its anti-inflammatory properties.
1-(4-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole: Exhibits antiproliferative activity against cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-ethoxy-1-prop-2-enylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-5-10-7-8(6-9-10)11-4-2/h3,6-7H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSMWSQIEFVMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8159780.png)
![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8159784.png)

![1-(Benzyloxy)-4-[2-(2-bromoethoxy)ethoxy]benzene](/img/structure/B8159798.png)





![3-(2-Methoxyethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B8159844.png)
